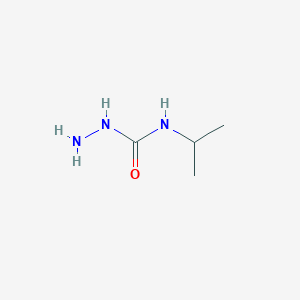![molecular formula C10H11ClO2 B1589986 Methyl 2-[4-(chloromethyl)phenyl]acetate CAS No. 95360-33-1](/img/structure/B1589986.png)
Methyl 2-[4-(chloromethyl)phenyl]acetate
Descripción general
Descripción
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da . It is also known by other names such as Benzeneacetic acid, 2-(chloromethyl)-, methyl ester .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(chloromethyl)phenyl]acetate” consists of a benzene ring attached to a chloromethyl group and an acetate group . The compound has a linear formula of CH3CO2C6H4CH2Cl .Physical And Chemical Properties Analysis
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a liquid at room temperature with a density of 1.201 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.53 (lit.) and a boiling point of 240 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Methyl 2-[4-(chloromethyl)phenyl]acetate has been utilized in the synthesis of novel compounds with potential antibacterial activity. For example, various acetates, including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, have been synthesized and evaluated for their inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai, Dave, Shah, & Vyas, 2001).
Antimicrobial Properties
In another research, the synthesis of various thioflavones, including 3-(Chloromethyl)thioflavone, demonstrated significant antimicrobial activity against Trichophytons. This synthesis involved the reaction of related compounds with chloromethyl methyl ether and fuming sulfuric acid (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Fungicidal Activity
Methyl (Z)-2-[4-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-2-(methoxyimino)acetate, a derivative, exhibited moderate fungicidal activity against Rhizoctonia solani in preliminary in vitro assays (Liu et al., 2014).
Aldose Reductase Inhibition
The compound has also been explored in the context of aldose reductase inhibition, which is relevant for treating diabetic complications. Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates showed promising results as inhibitors (Ali et al., 2012).
Free Radical Ring‐Opening Polymerization
In the field of polymer chemistry, methyl 2-[4-(chloromethyl)phenyl]acetate derivatives like 2-methylene-4-phenyl-1,3-dioxolane underwent free radical ring-opening polymerization to produce polyesters (Bailey, Wu, & Ni, 1982).
Antihypertensive α-Blocking Agents
Compounds derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate were synthesized and showed potential as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety And Hazards
“Methyl 2-[4-(chloromethyl)phenyl]acetate” is classified as Acute Tox. 4 Oral - Skin Corr. 1B - Skin Sens. 1 . It is combustible and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
methyl 2-[4-(chloromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDHYHVAHJGITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503104 | |
| Record name | Methyl [4-(chloromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(chloromethyl)phenyl]acetate | |
CAS RN |
95360-33-1 | |
| Record name | Methyl [4-(chloromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



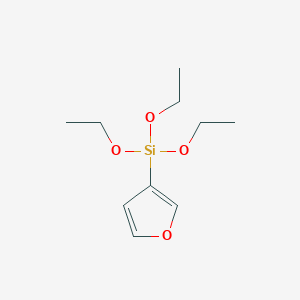
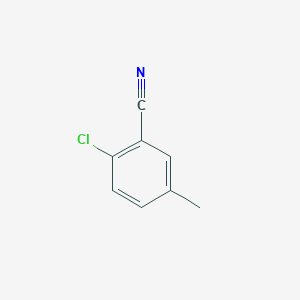
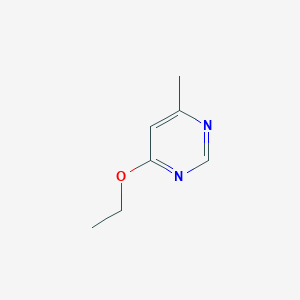
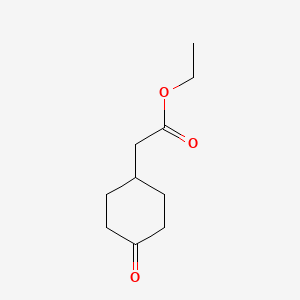
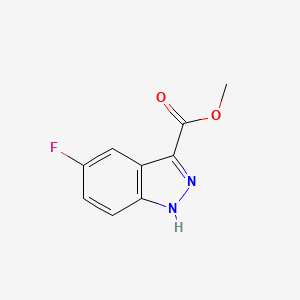
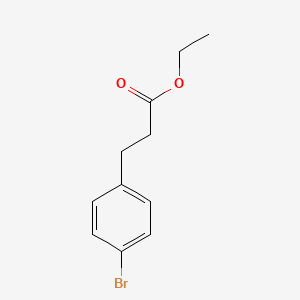
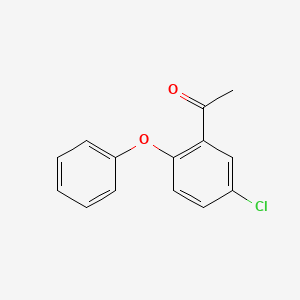
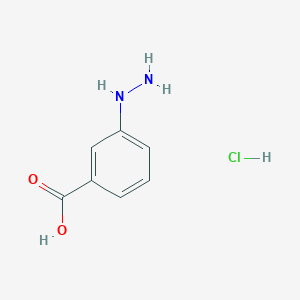
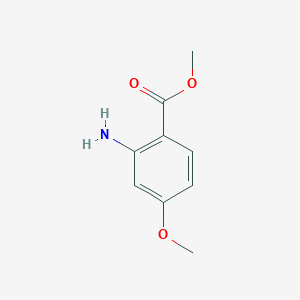
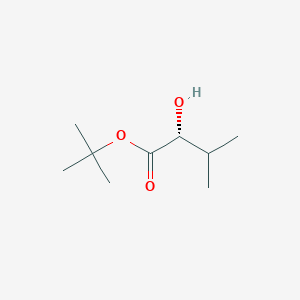
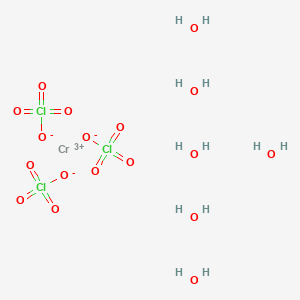
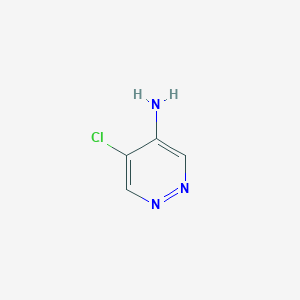
![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)
